Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

Catalog No.
S3097302
CAS No.
923251-81-4
M.F
C11H8ClF3N2O2
M. Wt
292.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]...

CAS Number

923251-81-4

Product Name

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

Molecular Formula

C11H8ClF3N2O2

Molecular Weight

292.64

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7(4-16)9-8(12)3-6(5-17-9)11(13,14)15/h3,5,7H,2H2,1H3

InChI Key

MTHOZIDITGUPLW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl

Solubility

not available

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is C₁₁H₈ClF₃N₂O₂, and it has a molecular weight of approximately 292.64 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of cyanoacetates and pyridine derivatives. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.
  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield the corresponding acid.

These reactions expand the utility of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate in synthetic organic chemistry.

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can be synthesized through multiple methods, including:

  • Cyclization Reactions: Starting from appropriate pyridine derivatives, cyclization can yield the desired product.
  • Substitution Reactions: Chlorination of a suitable precursor followed by nucleophilic substitution with ethyl cyanoacetate.
  • Refluxing Techniques: Heating reactants under reflux conditions to facilitate the formation of the cyanoacetate.

These methods highlight the versatility of synthetic approaches available for creating this compound .

3-Chloro-5-trifluoromethylpyridinePyridine ring with chlorine and trifluoromethylAntimicrobialPesticidesEthyl 4-(trifluoromethyl)pyridine-2-carboxylateSimilar pyridine structureAnticancerPharmaceuticals5-Trifluoromethylpyridine-3-carboxylic acidContains carboxylic acid groupEnzyme inhibitionAgrochemicals

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate stands out due to its unique combination of functional groups, providing distinct reactivity and biological potential compared to these similar compounds .

Interaction studies involving Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate focus on its reactivity with biological targets and other chemical species. These studies typically assess:

  • Binding Affinity: How well the compound binds to specific enzymes or receptors.
  • Synergistic Effects: Potential interactions with other compounds that may enhance or inhibit its activity.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its use in various applications .

XLogP3

2.5

Dates

Modify: 2023-08-18

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